molecular formula C27H22F3N5O3S2 B2926664 N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896677-92-2

N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2926664
CAS No.: 896677-92-2
M. Wt: 585.62
InChI Key: GECKXMKEVFDTAF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a structurally complex heterocyclic compound featuring a 1,2,4-triazole core modified with a benzo[d]thiazol-2-one moiety, a trifluoromethylphenyl group, and a thioacetamide side chain. Its synthesis likely involves multi-step reactions, including cyclization and substitution processes, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F3N5O3S2/c1-2-38-21-12-5-3-10-19(21)31-24(36)16-39-25-33-32-23(15-34-20-11-4-6-13-22(20)40-26(34)37)35(25)18-9-7-8-17(14-18)27(28,29)30/h3-14H,2,15-16H2,1H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECKXMKEVFDTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with a molecular formula of C27H22F3N5O3S2 and a molecular weight of approximately 585.62 g/mol. This compound incorporates multiple pharmacologically relevant moieties, suggesting potential for diverse biological activities, particularly in medicinal chemistry.

Structural Features

The compound features:

  • Benzothiazole core : Associated with various biological activities including antimicrobial and anticancer properties.
  • Triazole ring : Known for its antifungal and anticancer capabilities.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.

These structural elements contribute to the compound's potential efficacy against various diseases, particularly cancer.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activities. Specifically:

  • Inhibition of Cancer Cell Growth : Studies have shown that related compounds can inhibit the migration and growth of cancer cells in various lines, including melanoma and breast cancer.
  • Mechanism of Action : The compound may interact with key biological targets such as kinases involved in cell proliferation and survival pathways. For instance, thiazole derivatives have been reported to suppress kinases like JAK2 and EGFR, which are critical in cancer progression .

Antifungal Activity

The presence of the triazole moiety is particularly linked to antifungal properties. Triazole derivatives are widely recognized for their ability to inhibit fungal growth through the disruption of ergosterol synthesis in fungal cell membranes.

Anti-inflammatory Effects

Compounds similar to this compound have shown potential as inhibitors of cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways. In vitro studies indicate that these compounds can reduce inflammatory markers in cell cultures .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study evaluated the anticancer activity of related thiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Results indicated dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested .
  • Antifungal Screening : Compounds derived from triazole frameworks were screened against Candida albicans, demonstrating significant antifungal activity with MIC values as low as 5 µg/mL.

Comparative Analysis

To further understand the unique biological activity of this compound, a comparison with other related compounds is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-HydroxybenzothiazoleC7H6N2OSSimple benzothiazole derivativeAntimicrobial
5-MethylbenzothiazoleC8H7NOSContains methyl substituentAntifungal
1,2,4-Triazole DerivativeC2H3N5Broad-spectrum antifungal propertiesAntifungal

This table highlights how this compound stands out due to its intricate structure combining multiple pharmacophores that enhance its biological activity compared to simpler analogs.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a 1,2,4-triazole scaffold with several derivatives reported in the evidence. Key structural variations among analogs include:

  • Substituents on the triazole ring : The 3-(trifluoromethyl)phenyl group at position 4 and the benzo[d]thiazol-2-one methyl group at position 5 distinguish it from compounds like those in , which feature chlorobenzylidene or nitro-furyl substituents .
  • Thioacetamide linkage : The thioether (-S-) and acetamide (-NHCO-) groups at position 3 of the triazole are recurrent in analogs such as N-(4-methoxyphenyl)-2-thioxoacetamide derivatives () and N'-substituted acetohydrazides ().

Physicochemical and Spectroscopic Properties

Melting Points and Yields

Comparative data for select analogs are summarized below:

Compound (Reference) Yield (%) Melting Point (°C) Key Substituents
Target Compound N/A N/A 3-(Trifluoromethyl)phenyl, benzo[d]thiazole
Compound 9 () 90 186–187 4-Chlorobenzylidene, 4-methoxyphenyl
Compound 12 () 53 155–156 5-Nitro-2-furyl, 4-fluorophenyl
Compound 5 () N/A N/A 4-Oxothiazolidinone, quinazolinone
Compound 10–15 () 65–85* 120–180* Phenylsulfonyl, difluorophenyl

*Estimated from analogous reactions in .

Spectroscopic Characterization

  • IR Spectroscopy : Absence of ν(S-H) bands (~2500–2600 cm⁻¹) in the target compound’s analogs (e.g., ) confirms the thione tautomer dominance, while ν(C=S) appears at 1247–1255 cm⁻¹ .
  • NMR : The ¹H-NMR spectra of triazole-thioacetamides typically show signals for aromatic protons (δ 7.0–8.5 ppm) and methyl/methylene groups (δ 2.0–4.5 ppm) .
  • Mass Spectrometry : Molecular networking () aids in dereplication, with cosine scores (>0.8) indicating structural similarity among related compounds .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction intermediates be optimized?

The synthesis typically involves multi-step heterocyclic chemistry, starting with the formation of the 1,2,4-triazole core. Key steps include:

  • Cyclocondensation : Reacting thiosemicarbazides with substituted phenylisothiocyanates under reflux in ethanol to form 4,5-disubstituted 1,2,4-triazole-3-thiones .
  • Functionalization : Introducing the 2-oxobenzo[d]thiazole moiety via alkylation or Mannich reactions. For example, reacting the triazole-thione with chloroacetamide derivatives in the presence of triethylamine (TEA) to form thioether linkages .
  • Purification : Recrystallization from ethanol-DMF mixtures improves purity. Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratios of reactants) and reaction monitoring via TLC (ethyl acetate/hexane, 3:7) .

Q. How is the purity and structural integrity of this compound confirmed?

Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethylphenyl protons at δ 7.5–8.0 ppm; benzo[d]thiazole carbonyl at ~170 ppm) .
  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) ensures >95% purity .
  • Elemental Analysis : Matching calculated vs. observed C, H, N, S content (deviation <0.4%) .

Advanced Research Questions

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